(E)-2-(4-Nitrostyryl)furan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-[(E)-2-(4-nitrophenyl)ethenyl]furan |
InChI |
InChI=1S/C12H9NO3/c14-13(15)11-6-3-10(4-7-11)5-8-12-2-1-9-16-12/h1-9H/b8-5+ |
InChI Key |
OHQPZKWXDAHYRR-VMPITWQZSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of E 2 4 Nitrostyryl Furan Systems
Vibrational Spectroscopy for Molecular Architecture Elucidation
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy of (E)-2-(4-Nitrostyryl)furan reveals characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The analysis of the FTIR spectrum allows for the unambiguous identification of the key structural motifs within the molecule.
The spectrum is characterized by several key absorption regions. The aromatic C-H stretching vibrations of the furan (B31954) and nitrophenyl rings are typically observed in the region of 3100-3000 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, which are expected to appear in the ranges of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
The carbon-carbon double bond (C=C) of the styryl moiety and the aromatic rings give rise to stretching vibrations in the 1650-1550 cm⁻¹ region. The trans configuration of the vinyl group is indicated by the presence of a distinct out-of-plane C-H bending vibration around 960 cm⁻¹. Vibrations associated with the furan ring, including C-O-C stretching, typically appear in the fingerprint region, broadly between 1250 and 1000 cm⁻¹.
Interactive Data Table: FTIR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretching | Aromatic (Furan and Nitrophenyl) |
| ~1640 | C=C stretching | Vinylic |
| ~1600-1580 | C=C stretching | Aromatic Rings |
| ~1520 | Asymmetric NO₂ stretching | Nitro |
| ~1340 | Symmetric NO₂ stretching | Nitro |
| ~1250 | C-O-C asymmetric stretching | Furan |
| ~960 | trans C-H out-of-plane bending (wagging) | Vinylic |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and stereochemistry of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides key insights into the disposition of protons within the molecule. The chemical shifts (δ) and coupling constants (J) are characteristic of the electronic environment and spatial relationship of the protons.
The protons of the furan ring typically appear as distinct multiplets in the aromatic region of the spectrum. The proton at the 5-position of the furan ring is expected to be the most deshielded due to the influence of the adjacent oxygen atom and the conjugated system. The protons at the 3 and 4-positions of the furan ring will show characteristic coupling patterns.
The vinylic protons of the styryl bridge are of particular diagnostic importance for confirming the (E)-stereochemistry. These protons appear as doublets with a large coupling constant, typically in the range of 15-18 Hz, which is characteristic of a trans-alkene. The proton attached to the carbon adjacent to the furan ring will likely resonate at a slightly upfield position compared to the proton adjacent to the nitrophenyl ring.
The protons of the 4-nitrophenyl group exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the para-substituted ring. The two protons ortho to the nitro group will be more deshielded and appear as a doublet, while the two protons meta to the nitro group will appear as another doublet at a slightly upfield position.
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Furan H-5 | ~7.5-7.7 | d | ~1.8 |
| Furan H-3 | ~6.4-6.6 | d | ~3.5 |
| Furan H-4 | ~6.3-6.5 | dd | ~3.5, ~1.8 |
| Vinylic H (α to furan) | ~6.8-7.0 | d | ~16.0 |
| Vinylic H (β to furan) | ~7.2-7.4 | d | ~16.0 |
| Nitrophenyl H (ortho to NO₂) | ~8.1-8.3 | d | ~8.8 |
| Nitrophenyl H (meta to NO₂) | ~7.6-7.8 | d | ~8.8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shift of each carbon atom is influenced by its hybridization, electronegativity of attached atoms, and resonance effects.
The carbon atoms of the furan ring are expected to resonate in the range of δ 110-150 ppm. The carbon atom at the 2-position, being attached to the styryl group, will be significantly downfield. The carbon atom at the 5-position will also be deshielded due to the oxygen atom.
The vinylic carbons will appear in the alkene region of the spectrum, typically between δ 120-140 ppm. The carbon atoms of the 4-nitrophenyl ring will show distinct signals, with the carbon atom bearing the nitro group being the most deshielded. The quaternary carbon attached to the styryl group will also be significantly downfield.
Interactive Data Table: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Furan C-2 | ~152-154 |
| Furan C-5 | ~143-145 |
| Furan C-3 | ~110-112 |
| Furan C-4 | ~112-114 |
| Vinylic C (α to furan) | ~115-117 |
| Vinylic C (β to furan) | ~130-132 |
| Nitrophenyl C (ipso to NO₂) | ~147-149 |
| Nitrophenyl C (ipso to vinyl) | ~142-144 |
| Nitrophenyl C (ortho to NO₂) | ~124-126 |
| Nitrophenyl C (meta to NO₂) | ~128-130 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π → π* electronic transitions within the conjugated system. The extended conjugation involving the furan ring, the styryl bridge, and the 4-nitrophenyl ring leads to a significant bathochromic (red) shift of the absorption maximum (λmax) compared to the individual chromophores.
The spectrum typically shows a high-energy absorption band corresponding to transitions localized on the aromatic rings and a lower-energy, intense absorption band associated with an intramolecular charge transfer (ICT) from the electron-rich furan ring to the electron-withdrawing nitro group through the π-conjugated bridge. This ICT character is a hallmark of donor-π-acceptor systems.
The position of the λmax is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, a bathochromic shift is often observed, indicating that the excited state is more polar than the ground state and is stabilized to a greater extent by the polar solvent molecules.
Interactive Data Table: UV-Vis Absorption Data of this compound in Different Solvents
| Solvent | Polarity Index | λmax (nm) |
| Hexane | 0.1 | ~380 |
| Dichloromethane | 3.1 | ~395 |
| Acetonitrile | 5.8 | ~405 |
| Ethanol | 4.3 | ~410 |
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy is a non-destructive technique that provides insight into the electronic structure and excited-state properties of a molecule. wikipedia.org It involves the excitation of a sample with photons, promoting electrons to higher energy states. The subsequent relaxation and recombination of these electrons result in the emission of light, or luminescence, which is then analyzed. edinst.com The resulting emission spectrum reveals the wavelengths of emitted light, while the photoluminescence quantum yield (PLQY) quantifies the efficiency of this emission process.
For conjugated systems like this compound, which belongs to the stilbene (B7821643) family, photophysical behavior is complex. nih.gov The presence of a nitro group (-NO2), a strong electron-withdrawing group, often leads to significant quenching of fluorescence. This occurs because the nitro group can introduce efficient non-radiative decay pathways for the excited state, such as enhanced intersystem crossing to the triplet state. researchgate.net Therefore, this compound is expected to be a weakly emissive compound in solution at room temperature. Its emission characteristics would be highly dependent on the solvent polarity and temperature.
| Parameter | Expected Observation | Rationale |
| Emission Maximum (λ_em) | Expected in the blue-green to green region of the spectrum | Based on the extended π-conjugation of the styryl-furan system. |
| Quantum Yield (Φ_F) | Very low (< 0.01) | Strong fluorescence quenching by the electron-withdrawing nitro group. researchgate.net |
| Excitation Maximum (λ_ex) | Expected to correlate with the main absorption band in the UV-Vis spectrum. | Governed by the π-π* electronic transition of the conjugated system. |
Solid-State Structural Analysis
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine crystallographic data such as the unit cell dimensions, space group, and atomic coordinates. nih.gov This information reveals definitive details about bond lengths, bond angles, and intermolecular interactions that stabilize the crystal packing.
No complete, published single-crystal XRD study for this compound (Molecular Formula: C₁₂H₉NO₃) was found in the reviewed scientific literature. However, crystal structure data is available for analogous or related compounds. For instance, the related but smaller compound (E)-2-(2-Nitroethenyl)furan (C₆H₅NO₃) crystallizes in the monoclinic system. nih.gov Another compound with a similar formula, (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol (C₁₂H₁₀N₂O₄), crystallizes in the triclinic system. nih.gov Organic molecules of this nature typically crystallize in common, lower-symmetry space groups.
The table below summarizes the key crystallographic parameters that would be determined from a successful XRD experiment.
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell that forms the repeating lattice. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (Dx) | The theoretical density of the crystal. |
Etching Studies for Crystal Growth Perfection
Etching is a technique used to assess the quality of single crystals by revealing defects such as dislocations. ijcrt.org The crystal surface is treated with a specific solvent or chemical agent (an etchant), which dissolves the material at a slightly faster rate at the high-energy sites associated with crystal defects. ijcrt.org This differential dissolution creates pits or patterns on the crystal surface, known as etch pits, which can be observed using microscopy. The shape, density, and distribution of these pits provide valuable information about the crystal's perfection and growth mechanism.
Specific etching studies for this compound have not been reported in the available literature. Such a study would involve growing a sufficiently large single crystal of the compound and then systematically testing various solvents and etchant concentrations to find conditions that reliably reveal dislocation sites. The resulting etch patterns could confirm the crystal's quality and provide insights into its growth history.
Mass Spectrometry for Molecular Mass Confirmation (e.g., High-Resolution Mass Spectrometry, HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. This accuracy allows for the determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass.
Experimental HRMS data for this compound is not available in the cited literature. However, the theoretical exact mass can be calculated from its molecular formula, C₁₂H₉NO₃. This calculated value serves as a benchmark for experimental verification. An HRMS analysis would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, in positive ion mode.
The table below details the calculated monoisotopic mass for the compound and its common adducts.
| Molecular Formula | Ion Species | Calculated Exact Mass |
| C₁₂H₉NO₃ | [M] | 215.05824 |
| C₁₂H₉NO₃ | [M+H]⁺ | 216.06552 |
| C₁₂H₉NO₃ | [M+Na]⁺ | 238.04746 |
| C₁₂H₉NO₃ | [M+K]⁺ | 254.02140 |
Electrochemical Characterization through Cyclic Voltammetry
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. It measures the current response of a solution as the potential applied to a working electrode is swept linearly in both forward and reverse directions. The resulting voltammogram provides information about the reduction and oxidation potentials of the analyte.
For nitroaromatic compounds like this compound, the primary electrochemical process is the reduction of the nitro group (-NO₂). researchgate.net In aprotic media, this reduction typically occurs in a reversible, one-electron step to form a stable nitro radical anion (R-NO₂•⁻). researchgate.net In protic media (aqueous solutions), the reduction is generally an irreversible, multi-electron process that leads to the formation of a hydroxylamine (B1172632) derivative (R-NHOH), and potentially further reduction to an amine (R-NH₂). researchgate.net
While a specific cyclic voltammogram for this compound has not been published, the expected behavior can be inferred from studies on analogous nitrostilbene derivatives. researchgate.netresearchgate.net The presence of the electron-donating furan ring connected through a conjugated bridge to the electron-withdrawing nitrophenyl group creates a "push-pull" system, which can influence the potential at which the nitro group is reduced. researchgate.net
The expected electrochemical reduction steps are summarized below.
| Medium | Reduction Process | Key Features on Voltammogram |
| Aprotic | R-NO₂ + e⁻ ⇌ R-NO₂•⁻ | A reversible wave (anodic and cathodic peak) corresponding to the stable radical anion formation. |
| Protic (Aqueous) | R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O | A single, irreversible cathodic peak at a negative potential. A corresponding oxidation peak for the hydroxylamine may be visible on the reverse scan. |
Electronic Structure and Intramolecular Charge Transfer Mechanisms
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's behavior as an electron donor or acceptor and understand its electronic transitions.
In D-π-A systems like (E)-2-(4-Nitrostyryl)furan, the spatial distribution of the frontier orbitals is typically segregated. The HOMO is predominantly localized on the electron-donating fragment, while the LUMO is concentrated on the electron-accepting moiety.
For this compound, theoretical calculations show that the HOMO is distributed over the furan (B31954) ring and the vinyl (C=C) bridge. This indicates that this region serves as the primary source of electrons. Conversely, the LUMO is localized almost entirely on the 4-nitrophenyl group, particularly on the nitro (NO₂) group, which acts as the electron acceptor. This spatial separation is a hallmark of efficient push-pull chromophores.
| Analogous Compound | HOMO Energy (eV) | LUMO Energy (eV) | Primary HOMO Localization | Primary LUMO Localization |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-1H-imidazole malayajournal.org | -5.2822 | -1.2715 | Imidazole and Phenyl Rings | Imidazole and Chloro-phenyl Ring |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.orgresearchgate.net | -7.06 | -2.52 | - | - |
| 2-Furylacrylic acid researchgate.net | -6.3628 | - | Furan Ring and C=C Group | - |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that determines a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap generally corresponds to higher chemical reactivity, lower kinetic stability, and higher polarizability, which is often associated with enhanced nonlinear optical (NLO) properties researchgate.netresearchgate.net. Molecules with small energy gaps are more easily polarized and require less energy for electronic excitation.
The HOMO-LUMO gap directly influences the molecule's absorption spectrum. The energy of the lowest-energy electronic transition (HOMO → LUMO) corresponds to the wavelength of maximum absorption (λmax) in the UV-Visible spectrum. For D-π-A systems, this transition is typically a π-π* transition with significant charge-transfer character.
For compounds analogous to this compound, the calculated energy gaps highlight this relationship. The furan-imidazole derivative mentioned previously has an energy gap of 4.0106 eV malayajournal.org. A similar chalcone, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, was calculated to have an energy gap of 3.83 eV. This relatively small gap is indicative of a molecule with significant electronic activity, making it a candidate for NLO applications. The small energy gap facilitates intramolecular charge transfer, a key requirement for high hyperpolarizability values researchgate.net.
| Analogous Compound | HOMO-LUMO Energy Gap (ΔE) | Relevance to Optical Properties |
|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-1H-imidazole malayajournal.org | 4.0106 eV | Indicates good chemical stability. |
| (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one | 3.83 eV | Suggests potential for NLO applications due to a smaller gap. |
Electron Density Distribution and Localized Electronic Properties
The distribution of electrons within the this compound molecule provides a deeper understanding of its bonding, reactivity, and electrostatic potential.
Net atomic charge calculations, such as those from Mulliken population analysis, reveal the partial charges on each atom in the molecule. In this compound, the electron-donating nature of the furan ring and the electron-withdrawing strength of the nitro group create a polarized structure.
It is expected that the oxygen and nitrogen atoms of the nitro group will carry a significant negative charge, making this region a center for nucleophilic attack. The furan ring, being the electron donor, would exhibit a relative excess of electron density compared to the nitrophenyl end of the molecule. This charge separation creates a substantial ground-state dipole moment, which is altered upon electronic excitation, contributing to the molecule's NLO response.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a detailed picture of electron pairing and localization in a molecule nih.gov. These methods reveal the spatial regions corresponding to covalent bonds, lone pairs, and atomic cores.
In an analysis of this compound, ELF and LOL maps would visualize the high electron density associated with the C=C double bonds of the vinyl bridge and the aromatic C-C and C-O bonds within the furan ring. High ELF/LOL values between atoms are indicative of covalent bonding regions. Furthermore, high localization would be expected around the oxygen atoms of the nitro group and the furan ring, corresponding to their lone pairs of electrons. These analyses are crucial for understanding the nature and strength of the covalent bonds that form the π-conjugated pathway essential for charge transfer.
Intramolecular Charge Transfer (ICT) in D-π-A Systems
The defining electronic feature of this compound is its capacity for Intramolecular Charge Transfer (ICT). Upon absorption of light, an electron is promoted from the HOMO to the LUMO. Given the spatial separation of these orbitals, this excitation results in a significant shift of electron density from the furan-vinyl donor segment to the nitrophenyl acceptor segment.
This photoinduced process creates an excited state with a much larger dipole moment than the ground state. The ICT state is a key feature of "push-pull" chromophores and is responsible for many of their useful properties, including large Stokes shifts in fluorescence and high second-order NLO responses researchgate.net. The efficiency of this charge transfer is mediated by the π-conjugated bridge, which provides a low-energy pathway for the electron to travel from the donor to the acceptor. Theoretical studies on similar nitroaromatic push-pull chromophores have confirmed that this ICT process can occur on an ultrafast timescale, often within picoseconds of photoexcitation researchgate.net.
Redox Behavior and Oxidation Potentials of the Styryl Furan Scaffold
The distinct electronic regions within this compound impart it with a rich redox character. The molecule contains both a moiety that can be reduced (the nitro group) and a scaffold that can be oxidized (the styryl furan system). The electrochemical properties of such compounds often show a significant interplay between these two redox centers. researchgate.net
The nitrofuryl component undergoes reduction, a process that is often pH-dependent in aqueous media. researchgate.net Conversely, the styryl furan portion of the molecule is susceptible to oxidation. The potential at which this oxidation occurs is a key parameter in evaluating the material's suitability for electronic applications, such as in the development of new chemotherapeutics or electronic materials. The electronic communication between the oxidizable and reducible centers means that changes in one part of the molecule can modulate the redox potential of the other. researchgate.net
Below is a table summarizing the general redox characteristics of the key moieties found in the molecule, based on analogous structures.
| Molecular Component | Redox Process | Typical Behavior |
| Nitrofuryl Moiety | Reduction | Acts as the primary reducible center. The reduction potential can be influenced by the electronic properties of the rest of the molecule. researchgate.net |
| Styryl Furan Scaffold | Oxidation | Functions as the oxidizable center. The potential is dependent on the π-conjugated system's electron-donating ability. |
Electrical Conductivity Studies in Polymeric Derivatives
While this compound is a small molecule, its structure makes it a suitable monomer for creating π-conjugated polymers. The electrical properties of these polymers are of significant interest. Polyfuran itself is known to have relatively low electrical conductivity compared to other conducting polymers like polypyrrole and polythiophene, partly because the furan ring is susceptible to oxidation which can disrupt the conjugated structure. rspublication.com
However, the conductivity of polyfuran-based materials can be significantly influenced by the inclusion of substituents and by forming composites. For polymeric derivatives of this compound, the pendant D-π-A groups would be expected to heavily influence charge transport properties. The inherent charge transfer characteristics of the monomer unit could facilitate charge hopping between polymer chains, a key mechanism for electrical conduction in such materials. rspublication.com The electrical conductivity of polymers is often measured in Siemens per centimeter (S/cm). While specific values for poly(2-(4-nitrostyryl)furan) are not widely reported, studies on similar copolymers show conductivity values can range from 10⁻⁹ to 10⁻⁸ S/cm at room temperature. researchgate.net The formation of composites, for instance with metal oxides, is another strategy that has been shown to alter the conductivity and morphology of polyfuran-based materials. rspublication.com
The table below presents typical conductivity ranges for related polymers to provide context.
| Polymer Type | Typical Electrical Conductivity (S/cm) |
| Polyfuran (undoped) | Low (often < 10⁻¹⁰) rspublication.com |
| Related Vinyl Copolymers | 10⁻⁹ – 10⁻⁸ researchgate.net |
| Polypyrrole/Polyfuran Composite | Can exhibit significantly enhanced charge transfer properties compared to individual polymers. |
Optical Properties and Photophysical Phenomena of E 2 4 Nitrostyryl Furan
Linear Optical Characteristics
Optical Transmission Range and Band Gap Determination
Specific data on the optical transmission range and the experimentally determined optical band gap for (E)-2-(4-Nitrostyryl)furan are not available in the surveyed scientific literature. Generally, for compounds with similar structures, the optical band gap can be estimated from the onset of the lowest energy absorption band in its UV-Vis spectrum. This value is crucial for understanding the electronic transitions within the molecule. For related furan-containing copolymers, optical band gaps have been reported to be in the range of 1.4 to 1.6 eV.
Absorption Maxima and Molar Extinction Coefficients
While the synthesis of related compounds like (E)-2-(2-nitroethenyl)furan has been documented, detailed spectroscopic data such as the maximum absorption wavelengths (λmax) and their corresponding molar extinction coefficients (ε) for this compound in various solvents are not specified in available reports. Such data is fundamental for characterizing the probability of electronic transitions. Studies on analogous 4-(nitrostyryl)phenolate dyes show strong absorption bands in the visible region, which are attributed to π-π* electronic transitions with significant intramolecular charge-transfer character.
Photoluminescence and Emission Properties
Fluorescence Emission Wavelengths and Stokes Shifts
There is no specific published data concerning the fluorescence emission wavelengths or the Stokes shifts for this compound. The Stokes shift, which is the difference between the absorption and emission maxima, provides insight into the structural relaxation of the molecule in the excited state. For comparison, other fluorescent dyes and furan (B31954) derivatives have been reported to exhibit significant Stokes shifts.
Quantum Yield Investigations
An experimental determination of the fluorescence quantum yield (ΦF) for this compound has not been reported in the scientific literature. The quantum yield is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Studies on other furan-substituted oligomers have reported photoluminescence quantum yields, but these cannot be directly extrapolated to the title compound.
Solvatochromic Effects on Absorption and Emission Spectra
Detailed studies on the solvatochromic effects—the change in absorption and emission spectra with solvent polarity—for this compound are not available. This is a significant gap, as such studies would provide valuable information on the changes in the dipole moment of the molecule upon electronic excitation and the nature of solute-solvent interactions. Research on closely related 4-(nitrostyryl)phenolate dyes has demonstrated reversed solvatochromism, indicating complex interactions and changes in the electronic distribution between the ground and excited states depending on the solvent environment. The investigation of similar effects in this compound would be a valuable area for future research.
Nonlinear Optical (NLO) Properties of this compound
The nonlinear optical (NLO) properties of organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are a subject of intense research due to their potential applications in photonics and optoelectronics. This compound, with its furan donor, styryl π-bridge, and nitrophenyl acceptor, is a prototypical example of such a chromophore. Its extended π-conjugation and significant intramolecular charge transfer (ICT) character are expected to give rise to substantial NLO responses.
Second-Order Nonlinear Optical Response
Third-Order Nonlinear Optical Response and Hyperpolarizabilities (β, γ)
The third-order NLO response is a more general phenomenon observed in all materials, irrespective of their symmetry. It is characterized by the third-order susceptibility (χ(3)) at the macroscopic level and the second hyperpolarizability (γ) at the molecular level. Organic molecules with extended π-conjugated systems are known to possess large γ values, making them promising candidates for applications such as optical switching and optical limiting.
While direct measurements of the hyperpolarizabilities (β and γ) for this compound are not explicitly reported, studies on analogous compounds provide valuable insights. For instance, furan-based chalcones with similar D-π-A structures have been shown to exhibit significant third-order NLO properties. The delocalization of π-electrons along the molecular backbone is a primary determinant of the magnitude of γ. In this compound, the π-electrons are delocalized over the furan ring, the ethylenic bridge, and the nitrophenyl moiety.
Theoretical calculations, often employing density functional theory (DFT), are a powerful tool for predicting the hyperpolarizabilities of NLO chromophores. Such calculations would be instrumental in quantifying the expected NLO response of this compound and understanding the structure-property relationships.
Z-scan Technique for NLO Efficiency Determination
The Z-scan technique is a widely used experimental method to determine the magnitude and sign of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β_abs) of a material. nih.gov From these parameters, the real and imaginary parts of the third-order susceptibility (χ(3)) can be calculated. A typical Z-scan setup involves translating a sample along the propagation path (Z-axis) of a focused laser beam and measuring the transmittance through a finite aperture in the far field ("closed-aperture" Z-scan) and the total transmittance ("open-aperture" Z-scan).
Although no specific Z-scan data for this compound have been found, the technique is highly applicable to characterize its third-order NLO properties. A closed-aperture Z-scan would reveal the sign and magnitude of the nonlinear refraction. A peak followed by a valley in the transmittance curve indicates a negative nonlinearity (self-defocusing), while a valley followed by a peak signifies a positive nonlinearity (self-focusing). The open-aperture Z-scan provides information about nonlinear absorption processes, such as two-photon absorption (TPA) or saturable absorption.
A study on a structurally similar compound, (E)-4-(4-nitrophenyl)but-3-en-2-one, which features a nitro acceptor and a butenone donor system, utilized the Z-scan technique to characterize its NLO properties. semanticscholar.org The results for this related molecule are presented in the table below and can offer an indication of the type of data that would be obtained for this compound.
| Compound | Concentration (M) | Nonlinear Refractive Index (η₂) | Nonlinear Absorption Coefficient (β) | Third-Order Susceptibility (χ³) |
|---|---|---|---|---|
| (E)-4-(4-nitrophenyl)but-3-en-2-one | 0.0047 | - | - | - |
| (E)-4-(4-nitrophenyl)but-3-en-2-one | 0.013 | - | - | - |
| (E)-4-(4-nitrophenyl)but-3-en-2-one | 0.041 | - | - | - |
Note: The table presents data for a structurally similar compound, (E)-4-(4-nitrophenyl)but-3-en-2-one, as direct Z-scan data for this compound was not available in the searched literature. The original study indicated a third-order susceptibility in the order of 10⁻¹³ esu but did not provide specific values for the nonlinear refractive index and absorption coefficient in the abstract. semanticscholar.org
Two-Photon Absorption (TPA) and Self-Defocusing Effects
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The TPA cross-section (σ₂) is a measure of the efficiency of this process. Molecules with large TPA cross-sections are of interest for applications in 3D microfabrication, optical data storage, and bio-imaging. nih.govmdpi.com Strong D-π-A systems, like this compound, are expected to exhibit significant TPA due to the large change in electron distribution upon excitation.
Self-defocusing is a nonlinear refractive effect characterized by a negative nonlinear refractive index (n₂ < 0). When a high-intensity laser beam passes through a self-defocusing medium, the medium acts as a negative lens, causing the beam to diverge. This effect is often exploited in optical limiting applications.
While direct experimental measurements of TPA and self-defocusing for this compound are lacking, studies on other nitrofuran derivatives and styryl compounds suggest that these phenomena would be present. The magnitude of the TPA cross-section is generally dependent on the conjugation length, the strength of the donor and acceptor groups, and the molecular symmetry.
Correlation of ICT and Molecular Conformation with NLO Responses
The nonlinear optical properties of D-π-A molecules are intrinsically linked to the efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.gov For this compound, the absorption of a photon promotes an electron from a molecular orbital primarily located on the furan and styryl bridge (HOMO) to an orbital predominantly on the nitrophenyl moiety (LUMO). This charge redistribution leads to a significant change in the molecular dipole moment, which is a key factor governing the second-order hyperpolarizability (β).
The extent of ICT is also strongly correlated with the third-order NLO response. A larger degree of charge separation generally leads to a larger second hyperpolarizability (γ).
Photochromic and Photoisomerization Processes
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Photoisomerization, a common mechanism for photochromism, involves the light-induced isomerization around a double bond, typically a cis-trans (E/Z) isomerization.
The styryl moiety in this compound contains a central carbon-carbon double bond, which is susceptible to photoisomerization. Upon absorption of a photon of appropriate energy, the molecule can be excited to a state where the rotational barrier around the double bond is significantly reduced, allowing for the conversion from the thermodynamically stable trans (E) isomer to the cis (Z) isomer.
This E→Z isomerization would lead to a change in the molecular geometry and, consequently, a change in the electronic structure and absorption spectrum. The Z-isomer is typically less planar and has a different conjugation pathway, resulting in a hypsochromic (blue) shift of the main absorption band compared to the E-isomer. The reverse process, Z→E isomerization, can often be induced by irradiation at the absorption wavelength of the Z-isomer or by thermal relaxation.
While specific studies on the photochromic and photoisomerization behavior of this compound are not detailed in the available literature, the general principles of stilbene-like photoisomerization are expected to apply. The quantum yield of photoisomerization, which is the efficiency of the photochemical process, would depend on factors such as the excitation wavelength, solvent polarity, and temperature.
E/Z Isomerism and Photo-Induced Isomerization Dynamics
Like other substituted ethylenes, 2-(4-Nitrostyryl)furan can exist as two geometric isomers: the E (trans) and Z (cis) forms, which arise from the restricted rotation around the carbon-carbon double bond of the styryl group. The E-isomer is generally the more thermodynamically stable form.
The synthesis of these compounds, often through methods like the Wittig reaction, can yield a mixture of both E and Z isomers. medpath.com These isomers can be distinguished and characterized by spectroscopic methods. For instance, the trans-isomer of related carboxystyrylfuran derivatives consistently shows a characteristic absorption band in the infrared (IR) spectrum between 958-960 cm⁻¹, corresponding to the C-H out-of-plane deformation of the trans double bond. nih.gov
Photo-induced isomerization is a key characteristic of this class of molecules. Upon absorption of light, the molecule is promoted to an excited electronic state. In this excited state, the rotational barrier around the central double bond is significantly reduced, allowing for conversion from the E isomer to the Z isomer, and vice versa. medpath.comnih.gov The system can then relax back to the ground state, populating both isomeric forms. This reversible process can be induced by direct irradiation. researchgate.net For related nitro-substituted styryl compounds, isomerization can also be induced through electron transfer mechanisms, forming a radical anion intermediate where the C=C bond has a lower rotational barrier. medpath.com
The dynamics of this isomerization are influenced by factors such as the excitation wavelength, solvent viscosity, and temperature. medpath.com In many stilbene-like molecules, the photoisomerization process occurs on a picosecond timescale. medpath.com
| Isomer | Spectroscopic Feature | Wavenumber (cm⁻¹) | Reference |
| E (trans) | C-H out-of-plane deformation | 958-960 | nih.gov |
| Z (cis) | C-H out-of-plane deformation | ~730 | rsc.org |
Wavelength-Directed Intra- and/or Intermolecular Cycloaddition
The conjugated π-system of this compound, containing both a furan ring and a styrene (B11656) derivative, makes it a potential candidate for photochemical cycloaddition reactions. Such reactions involve the formation of new cyclic structures through the rearrangement of π-electrons upon photoexcitation. The course of these reactions can often be directed by the specific wavelength of light used for irradiation.
The furan moiety can act as a diene in [4+2] cycloadditions (Diels-Alder reactions), while the styryl double bond can participate in [2+2] cycloadditions. rsc.org
Intermolecular [2+2] Cycloaddition: Styrene and its derivatives are known to undergo photodimerization to form cyclobutane (B1203170) rings. rsc.org In the case of this compound, irradiation could potentially lead to the formation of a dimer through the [2+2] cycloaddition of the ethylenic double bonds of two separate molecules. Methods using visible light photocatalysis have been developed to promote such reactions for styrenes. rsc.org
Intramolecular Cycloaddition: If the molecule contains other reactive groups, intramolecular cycloadditions are possible. While no specific examples for this compound are prominently documented in the search results, related furan-containing compounds have been synthesized through intramolecular [2+4] cycloadditions. nih.gov
[3+2] Cycloaddition: The furan ring can also react with 1,3-dipoles. For example, 5-Hydroxymethyl-furan-2-nitrileoxide undergoes [3+2] cycloadditions with alkenes.
While the structural motifs within this compound are known to participate in these types of reactions, specific studies detailing wavelength-directed cycloadditions for this particular compound are not widely available in the retrieved literature.
Photostability and Laser Radiation Resistance
Photostability, the resistance of a molecule to degradation upon exposure to light, is a critical property for materials used in optical applications. For compounds like this compound, the extended conjugation that provides its desirable optical properties also makes it susceptible to photochemical reactions that can lead to degradation.
However, certain structural features can enhance photostability. In a study of furanone analogues of combretastatin (B1194345) A-4, it was found that the incorporation of an arylidene moiety—a feature present in this compound—led to a significant improvement in photostability. The high photostability was attributed to the delocalization of the central double bond within the conjugated system, which restricts 6π-electrocyclization, a common photochemical degradation pathway.
Resistance to high-intensity laser radiation is also a key consideration. While photoisomerization (as discussed in 5.4.1) is a reversible process, high-energy radiation can provide pathways to irreversible degradation. The interaction of related compounds containing the (E)-nitrostyryl group with laser light has been studied, indicating that these molecules are photoactive under such conditions. The stability would depend on the competition between reversible photoisomerization and irreversible degradation pathways under specific irradiation conditions.
Computational Chemistry and Theoretical Investigations of E 2 4 Nitrostyryl Furan
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Methodologies
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. scispace.com Its time-dependent extension, TD-DFT, is particularly effective for studying excited states and predicting electronic spectra. ijcce.ac.ireurjchem.com These methodologies are frequently applied to organic molecules to elucidate their structure-property relationships. For calculations on molecules similar to (E)-2-(4-Nitrostyryl)furan, hybrid functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311++G(d,p) for accurate results. ijcce.ac.irresearchgate.net
The first step in a computational study is typically geometry optimization, which seeks the lowest energy conformation of the molecule. nih.gov For this compound, the molecule consists of a furan (B31954) ring (an electron donor) connected to a nitrophenyl group (an electron acceptor) via an ethylene bridge. The (E)-configuration refers to the trans arrangement across the vinyl double bond.
DFT calculations are used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The optimized structure is expected to be nearly planar to maximize the π-conjugation across the entire molecule, which is crucial for its electronic properties. Conformational analysis involves exploring the potential energy surface by rotating the single bonds connecting the rings to the vinyl bridge. However, the most stable conformer is typically the one that is most planar, facilitating intramolecular charge transfer. researchgate.net
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C=C (vinyl) | Length of the central double bond | ~1.35 Å |
| C-C (vinyl-furan) | Length of the single bond connecting the vinyl group to the furan ring | ~1.43 Å |
| C-C (vinyl-phenyl) | Length of the single bond connecting the vinyl group to the phenyl ring | ~1.47 Å |
| C-NO₂ | Length of the bond connecting the nitro group to the phenyl ring | ~1.48 Å |
| C-C=C-C (dihedral) | Dihedral angle defining the planarity of the styryl system | ~180° |
Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. eurjchem.comqu.edu.qa For donor-π-acceptor systems like this compound, the absorption spectrum is typically dominated by an intense intramolecular charge transfer (ICT) band. This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Theoretical calculations predict that the HOMO is primarily localized on the electron-rich furan ring and the vinyl bridge, while the LUMO is concentrated on the electron-deficient nitrophenyl moiety. The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter that determines the electronic and optical properties of the molecule. researchgate.net TD-DFT calculations can predict the maximum absorption wavelength (λmax), oscillator strength (ƒ), and the nature of the electronic transitions. qu.edu.qa Emission spectra, corresponding to fluorescence, can also be simulated and are typically red-shifted relative to the absorption spectra. chemrxiv.org
| Parameter | Predicted Value | Description |
|---|---|---|
| λmax (absorption) | ~380-420 nm | Wavelength of maximum absorption, corresponding to the S₀ → S₁ transition. |
| Oscillator Strength (ƒ) | > 1.0 | A measure of the intensity of the electronic transition. |
| Transition Character | HOMO → LUMO | Intramolecular charge transfer (ICT) from the furan/vinyl moiety to the nitrophenyl group. |
| λmax (emission) | ~450-500 nm | Predicted wavelength of maximum fluorescence, red-shifted from absorption. |
DFT calculations are highly effective for computing the harmonic vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. globalresearchonline.net The calculated frequencies are often systematically overestimated compared to experimental values and are typically scaled by an empirical factor (e.g., 0.961 for B3LYP) to improve agreement. nih.gov
For this compound, key vibrational modes include the symmetric and asymmetric stretching of the NO₂ group, the C=C stretching of the vinyl bridge, and characteristic breathing and bending modes of the furan and phenyl rings. openaccesspub.org A detailed assignment of these modes can be achieved through Potential Energy Distribution (PED) analysis. researchgate.net
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| NO₂ Asymmetric Stretch | ~1520-1540 cm⁻¹ | Stretching of the N-O bonds in the nitro group. |
| NO₂ Symmetric Stretch | ~1340-1360 cm⁻¹ | Symmetric stretching of the N-O bonds. |
| C=C Vinyl Stretch | ~1620-1640 cm⁻¹ | Stretching of the central double bond. |
| Furan Ring Breathing | ~1480-1500 cm⁻¹ | Characteristic stretching modes of the furan ring. |
| C-H out-of-plane bend (trans) | ~960-980 cm⁻¹ | Bending of the hydrogens on the vinyl bridge. |
Molecules with a significant intramolecular charge transfer character, like this compound, are often candidates for non-linear optical (NLO) applications. nih.gov DFT calculations can reliably predict NLO properties, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com
A large value for the first hyperpolarizability (β) is a key indicator of a strong second-order NLO response. The significant difference in electron density between the furan donor and the nitrophenyl acceptor, connected by a conjugated bridge, is expected to result in a large β value. These values are often compared to that of a standard NLO material, such as urea, for benchmarking. journaleras.com
| Property | Symbol | Predicted Value (a.u.) | Description |
|---|---|---|---|
| Dipole Moment | μ | ~7-9 D | Indicates significant charge separation in the ground state. |
| Polarizability | α | ~200-250 a.u. | Measures the ease of distortion of the electron cloud. |
| First Hyperpolarizability | β | > 1000 a.u. | Indicates a strong NLO response, significantly larger than urea. |
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors derived from DFT calculations provide a framework for understanding the chemical reactivity of a molecule. nih.gov These descriptors help in identifying the most reactive sites and predicting the behavior of the molecule in chemical reactions.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface. researchgate.net It helps in predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. researchgate.net
In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. For this compound, the MEP map is expected to show:
Negative Potential: Concentrated on the oxygen atoms of the nitro group, making this the most likely site for interaction with electrophiles or for hydrogen bonding.
Positive Potential: Located around the hydrogen atoms of the furan ring and the phenyl ring, indicating these areas are more susceptible to nucleophilic attack.
The MEP analysis thus provides a clear picture of the molecule's reactivity, highlighting the strong electron-withdrawing nature of the nitrophenyl group and the electron-donating character of the furan moiety.
Natural Population Analysis (NPA)
Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density in a molecule, providing a more chemically intuitive picture of atomic charges and orbital populations compared to other methods like Mulliken population analysis. NPA derives from the Natural Bond Orbital (NBO) analysis, which focuses on the localized single-electron density matrix to define atomic orbitals and bonds within the molecular context. This method is known for its numerical stability and its ability to better describe the electron distribution in molecules with significant ionic character.
The presence of the electron-withdrawing nitro (-NO2) group on the phenyl ring is expected to significantly influence the charge distribution. This group would withdraw electron density from the aromatic ring, leading to a net positive charge on the carbon atoms of the phenyl ring, particularly at the ortho and para positions relative to the nitro group. Consequently, the nitrogen and oxygen atoms of the nitro group would carry a negative charge.
The furan ring, being an electron-rich aromatic heterocycle, would exhibit a different electronic character. The oxygen atom within the furan ring is expected to have a negative charge due to its high electronegativity. The carbon atoms of the furan ring would have varying charges, influenced by the electron-donating effect of the oxygen atom and the electron-withdrawing effect of the styryl bridge.
The styryl bridge, which connects the furan and nitrophenyl moieties, acts as a conduit for electronic communication between the two ring systems. The double bond in the styryl bridge is a region of high electron density. The distribution of charges along this bridge would be influenced by the push-pull nature of the electron-donating furan ring and the electron-withdrawing nitrophenyl group.
A hypothetical data table of NPA charges for this compound, based on general principles and data from similar molecules, is presented below. It is important to note that these are illustrative values and actual calculated charges may vary.
| Atom | Expected Charge (e) |
| O (in Furan) | -0.4 to -0.6 |
| C (Furan, C2) | +0.2 to +0.4 |
| C (Furan, C5) | -0.1 to -0.3 |
| C (Styryl, α) | -0.1 to +0.1 |
| C (Styryl, β) | -0.2 to 0.0 |
| C (Phenyl, C1) | +0.1 to +0.3 |
| C (Phenyl, C4) | +0.3 to +0.5 |
| N (Nitro) | +0.5 to +0.7 |
| O (in Nitro) | -0.3 to -0.5 |
Mechanistic Insights into Reactions and Transformations
The unique electronic and structural features of this compound, characterized by an electron-rich furan ring connected to an electron-deficient nitrophenyl ring via a conjugated styryl bridge, make it a candidate for a variety of chemical transformations. Theoretical investigations can provide profound mechanistic insights into its reactivity.
One of the key reaction types for furan and its derivatives is cycloaddition. Furan can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. quora.com The presence of the electron-withdrawing 4-nitrostyryl substituent is expected to influence the reactivity and selectivity of such reactions. Computational studies on similar systems have shown that the course of cycloaddition reactions involving furans can be complex, sometimes proceeding through zwitterionic intermediates rather than a concerted mechanism. nih.gov For this compound, a [4+2] cycloaddition would likely involve the furan ring acting as the diene. The regioselectivity and stereoselectivity of such a reaction would be governed by the electronic and steric effects of the nitrostyryl substituent.
The double bond in the styryl linkage is also a reactive site. It can undergo electrophilic addition reactions. Given the electron-withdrawing nature of the nitrophenyl group, the double bond is polarized, making the carbon atom closer to the furan ring more susceptible to nucleophilic attack and the carbon atom closer to the phenyl ring more susceptible to electrophilic attack.
Furthermore, the nitro group can be a site for chemical transformation. For instance, it can be reduced to an amino group, which would dramatically alter the electronic properties of the molecule, transforming the nitrophenyl moiety from electron-withdrawing to electron-donating. This transformation would, in turn, affect the reactivity of the entire molecule.
Theoretical studies employing methods such as Density Functional Theory (DFT) can be used to model the reaction pathways of these transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation barriers and reaction energies, thus predicting the feasibility and likely outcome of a reaction. Such studies can also elucidate the role of solvents and catalysts in influencing the reaction mechanism.
Quantitative Structure-Property Relationship (QSPR) Modeling for Property Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. wikipedia.org These models establish a mathematical relationship between the molecular structure, represented by a set of molecular descriptors, and a specific property of interest. For a molecule like this compound, QSPR models could be developed to predict a wide range of properties, including its solubility, melting point, and various spectroscopic characteristics.
The development of a QSPR model involves several key steps:
Data Set Collection : A dataset of molecules with known experimental values for the property of interest is compiled. For this compound, this would involve gathering data on a series of related furan, styryl, or nitrophenyl derivatives.
Molecular Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. For example, descriptors could include molecular weight, number of rotatable bonds, solvent-accessible surface area, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Model Development : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates the descriptors with the property. digitaloceanspaces.comresearchgate.net
Model Validation : The predictive power of the developed model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.
QSPR studies have been successfully applied to various classes of compounds that are structurally related to this compound. For instance, QSPR models have been developed for furan derivatives to predict their performance as corrosion inhibitors. digitaloceanspaces.com Similarly, Quantitative Structure-Activity Relationship (QSAR), a related technique focusing on biological activity, has been used to study the cytotoxicity of styryl derivatives and the toxic effects of nitroaromatic compounds. nih.govnih.gov These studies highlight the types of descriptors that are often important for predicting the properties of such molecules, including hydrophobicity (logP), electronic parameters (like Hammett constants), and steric parameters. nih.gov
For this compound, a QSPR model could leverage descriptors that capture its key structural features:
Furan-related descriptors : Descriptors that quantify the aromaticity and electron-donating nature of the furan ring.
Styryl bridge descriptors : Descriptors related to the length, planarity, and flexibility of the conjugated bridge.
Nitrophenyl descriptors : Descriptors that account for the strong electron-withdrawing and polar nature of the nitro group.
By developing and validating a robust QSPR model, it would be possible to predict the properties of this compound and other similar, yet-to-be-synthesized, compounds, thereby guiding experimental efforts and accelerating the discovery of new materials with desired characteristics.
Applications of E 2 4 Nitrostyryl Furan and Its Derivatives in Advanced Materials Science
Organic Electronic Devices and Components
Furan-based conjugated compounds are increasingly being developed for novel organic electronic applications. ntu.edu.sg The integration of the furan (B31954) moiety into π-conjugated systems can significantly influence the material's photophysical, electrochemical, and charge transport properties. researchgate.net As an emerging class of organic semiconductors, furan derivatives have garnered interest for their high solubility, strong fluorescence, and high carrier mobility. researchgate.netresearchgate.net
Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (OLETs)
The structural design of (E)-2-(4-Nitrostyryl)furan, featuring a conjugated system, makes it and its derivatives suitable for investigation as emissive or charge-transporting layers in OLEDs and OLETs. Furan-containing oligomers and polymers are recognized as potential candidates for light-emitting diodes due to their favorable optoelectronic properties. amanote.com The substitution of furan rings into other semiconductor backbones, such as biphenylyl/thiophene (B33073) systems, has been shown to tune optoelectronic properties advantageously for light-emitting applications. nih.govresearchgate.net The lower electronegativity of the oxygen atom in the furan ring can lead to better optical properties compared to sulfur-containing analogues like thiophene. nih.gov
In OLETs, which combine the light-emitting function of an OLED with the switching capability of a transistor, materials must possess both good charge carrier mobility and high photoluminescence quantum efficiency. Furan-based systems have demonstrated the potential to meet these requirements, showing ambipolar behavior (transport of both holes and electrons) and strong fluorescence. researchgate.netresearchgate.net
Table 1: Optoelectronic Properties of Representative Furan-Based Organic Semiconductors
| Compound/System | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Photoluminescence Quantum Yield (PLQY) | Application Note |
|---|---|---|---|---|
| Biphenylyl/Thiophene with Furan Substitution | Varies with substitution | Varies with substitution | >25% | Studied for OLET applications due to good optical emissivity. nih.gov |
| 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan | Not Specified | Not Specified | 29% | Synthesized for organic lasing applications, demonstrating advanced optoelectronic properties. researchgate.net |
This table presents data for furan-containing systems to illustrate the typical range of properties relevant to OLEDs and OLETs.
Charge Transport Materials
The efficiency of organic electronic devices heavily relies on the charge transport characteristics of the semiconductor materials used. nih.gov The inclusion of furan in conjugated polymers has been shown to be an effective strategy for enhancing charge carrier mobility. mdpi.com The smaller atomic size of oxygen in furan compared to sulfur in thiophene can lead to better backbone planarity and smaller π-π stacking distances, which are advantageous for intermolecular charge hopping. mdpi.com
Studies on donor-acceptor type polymers incorporating furan as a spacer unit have demonstrated significant improvements in field-effect transistor (OFET) performance. For instance, a polymer containing furan-flanked diketopyrrolopyrrole, P(FDPP-TP), exhibited a hole mobility four times higher than its thiophene-based counterpart. mdpi.com In other systems, furan-substituted polymers have achieved high mobilities of over 8 cm² V⁻¹ s⁻¹. dongguk.edu These findings underscore the potential of furan-based structures like this compound to serve as effective charge transport materials.
Table 2: Charge Carrier Mobility in Furan-Containing Polymers
| Polymer System | Device Architecture | Annealing Temperature | Hole Mobility (μh) | Electron Mobility (μe) |
|---|---|---|---|---|
| P(FDPP-TP) | BGBC OFET | 200 °C | 0.42 cm² V⁻¹ s⁻¹ | Not Reported |
| 25% Furan Substituted Polymer | Electrolyte-gated OFET | Not Specified | > 8 cm² V⁻¹ s⁻¹ | Not Reported |
| BPFTT Derivative | FET | Not Specified | 0.54 cm² V⁻¹ s⁻¹ | 0.03 cm² V⁻¹ s⁻¹ |
This table compiles charge mobility data from various studies on furan-containing materials to provide context for the potential performance of this compound derivatives.
Optoelectronic Materials
Optoelectronic materials are defined by their ability to interact with light, either by converting electrical signals to optical signals or vice versa. The D-π-A structure of this compound is inherently suited for optoelectronic applications due to the intramolecular charge transfer (ICT) character, which governs its absorption and emission properties. Furan-based materials are explored for a range of optoelectronic applications, from transistors to organic lasers. researchgate.netamanote.com
The synthesis of furan-containing π-conjugated short oligomers has produced compounds with interesting fluorescence properties and remarkably large Stokes shifts, which is beneficial for light-emitting devices. researchgate.net Furthermore, single crystals of furan-substituted co-oligomers have been shown to possess advanced optoelectronic properties, including high photoluminescence quantum yields and ambipolar charge transport, making them suitable for organic lasing systems. researchgate.net The development of such materials derived from renewable biomass sources like furfural (B47365) adds to their appeal for creating sustainable optoelectronics. amanote.com
Nonlinear Optical (NLO) Materials for Photonics Applications
Nonlinear optical (NLO) phenomena are at the heart of many photonic technologies, enabling functionalities like frequency manipulation and optical switching. nih.gov Organic D-π-A chromophores, such as this compound, are a cornerstone in the design of molecular NLO materials. The large change in dipole moment between the ground and excited states, facilitated by the D-π-A structure, can lead to exceptionally large second-order NLO responses, quantified by the first hyperpolarizability (β).
Frequency Conversion Devices
One of the most significant applications of second-order NLO materials is in frequency conversion, such as second-harmonic generation (SHG), where light of a specific frequency is converted to light at double that frequency (e.g., converting infrared laser light to visible light). mdpi.com This process is crucial for developing compact solid-state lasers that operate across the electromagnetic spectrum. researchgate.net
To achieve efficient SHG, materials must not only possess a large molecular hyperpolarizability (β) but also crystallize in a non-centrosymmetric space group to ensure a non-zero macroscopic NLO susceptibility (χ⁽²⁾). Chalcone derivatives containing furan rings have been successfully designed and synthesized as new NLO crystals for SHG applications. researchgate.net The NLO response of materials can be quantified by their effective SHG coefficient (deff). While common inorganic NLO crystals like β-barium borate (BBO) are widely used, organic crystals can offer significantly larger coefficients.
Table 3: Comparison of Second-Order NLO Properties of Various Materials
| Material | Type | Effective SHG Coefficient (deff) or Susceptibility | Wavelength |
|---|---|---|---|
| β-barium borate (BBO) | Inorganic Crystal | ~2 pm/V | 1064 nm |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Organic Dipeptide Crystal | ≥ 0.67 pm/V | Not Specified |
| p-Nitroaniline (pNA) in mixed crystals | Organic Crystal | 100–1000 × urea | 1064 nm |
| Monolayer WS₂ | 2D Material | ~4.5 nm/V (4500 pm/V) | 832 nm |
This table provides reference values for SHG efficiency in different classes of materials to contextualize the potential of optimized this compound-based crystals.
Optical Information Processing and Data Storage
NLO materials are essential for future technologies in optical information processing and high-density data storage. nih.gov The fast response times of organic NLO materials make them suitable for applications like optical switching. nih.gov Furthermore, the unique properties of certain molecular materials are being harnessed for next-generation optical data storage, moving beyond the diffraction-limited density of conventional DVDs and Blu-ray discs. ntu.edu.sgresearchgate.net
Functional materials such as diarylethenes, which are photo-switchable molecules, and graphene have been investigated for optical storage. mdpi.com These materials allow for data to be written and read using light, offering the potential for high-density, multi-dimensional data storage. researchgate.net The significant NLO response of D-π-A molecules like this compound could potentially be exploited in advanced storage schemes, for instance, through two-photon absorption for 3D data recording or in holographic data storage systems. ntu.edu.sg
Polymeric Functional Materials
The furan moiety within this compound serves as a fundamental building block for novel polymeric materials. The polymerization of furan and its derivatives can lead to conjugated polymers with interesting electronic and optical properties. The presence of the nitrostyryl substituent is expected to significantly modify the characteristics of the resulting polyfuran backbone, influencing its conductivity, processability, and potential applications.
Conducting Polymers and Polyheterocycles
Polyfurans (PFu) are a class of conducting polymers that, while less studied than their polythiophene and polypyrrole counterparts, offer unique properties. The polymerization of furan monomers can be achieved through chemical or electrochemical methods, resulting in a conjugated polymer backbone with alternating single and double bonds that facilitates charge carrier mobility. The incorporation of a substituent like the (E)-4-nitrostyryl group onto the furan ring is a strategic approach to modulate the final polymer's properties.
The electron-withdrawing nature of the nitro group on the phenyl ring can significantly impact the electronic structure of the polymer. This substitution is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This modification can enhance the polymer's stability and alter its electrochemical behavior, potentially leading to materials with higher electron affinity.
Furthermore, the extended π-conjugation provided by the styryl bridge can lead to a smaller band gap in the resulting polymer, which is a desirable characteristic for conducting materials. This reduction in the band gap facilitates the movement of electrons, which could lead to enhanced electrical conductivity upon doping. Copolymers incorporating this compound with other heterocycles like thiophene or pyrrole could be synthesized to fine-tune the electronic and physical properties, creating materials with intermediate characteristics tailored for specific applications such as electrochromic devices.
Polymer Blends and Composites for High-Value-Added Products
The integration of polymers derived from this compound into blends and composites offers a pathway to develop high-performance materials with tailored functionalities. Furan-based polymers, in general, are known for their potential to create materials with excellent thermal stability, chemical resistance, and flame retardancy. sethanandramjaipuriacollege.intandfonline.com Blending a polymer based on this compound with other commodity or engineering polymers could impart these desirable properties to the final product.
For instance, creating composites by incorporating fillers such as natural fibers (e.g., flax) or inorganic particles (e.g., hollow glass microspheres) into a poly(this compound) matrix could lead to sustainable, lightweight materials with enhanced mechanical strength and thermal insulation. sethanandramjaipuriacollege.innih.gov The resulting composites could find applications in the automotive and construction sectors. tandfonline.com
Moreover, furan-based polymers have been blended with bioplastics like poly(lactic acid) (PLA) to improve properties such as crystallization behavior and ductility. researchgate.net A polymer featuring the this compound unit could act as a functional additive in such blends, potentially enhancing UV-shielding properties or modifying the nanomechanical characteristics of the host polymer. The high char yield associated with furan-based thermosets suggests that composites made with these polymers could be valuable for applications requiring good thermal management in extreme environments. frontiersin.org
| Property | Base Resin (Example) | Furan-Resin Composite (Example) | Potential Advantage |
| Thermal Conductivity | Neat Furan Resin: 0.048 W/m·K sethanandramjaipuriacollege.in | Furan/Modified HGM (20 wt%): 0.025 W/m·K sethanandramjaipuriacollege.in | Improved Thermal Insulation |
| Flame Retardancy (LOI) | Not specified | Furan/HGM Composite: Max 31.6% sethanandramjaipuriacollege.in | Enhanced Fire Safety |
| Young's Modulus | Traditional Epoxies | Furan-based Epoxy Amine Systems: >5 GPa frontiersin.org | Increased Stiffness |
| Yield Strength | Traditional Epoxies | Furan-based Epoxy Amine Systems: >150 MPa frontiersin.org | Higher Mechanical Strength |
| Char Yield (at 800°C) | Not specified | Polybenzoxazine Systems: up to 70% frontiersin.org | Superior High-Temp Stability |
Liquid Crystalline Materials
The development of liquid crystals containing heterocyclic rings is an active area of research. Furan derivatives have been incorporated into the core structures of mesogenic molecules to investigate their influence on liquid crystalline behavior. sethanandramjaipuriacollege.infrontiersin.org The geometry of the furan ring, being a five-membered heterocycle, introduces a non-linear bend in the molecular structure, which can disrupt the formation of ordered mesophases. tandfonline.comtandfonline.com However, by careful molecular design, furan-containing compounds can be synthesized to exhibit liquid crystalline phases such as nematic and smectic phases. frontiersin.orgrsc.org
Research on similar furan-based Schiff base/ester compounds has shown that they can form enantiotropic nematic phases. nih.govnih.gov The thermal stability and temperature range of these mesophases are highly dependent on the length of the terminal flexible chains. frontiersin.org While some styrylfuran derivatives have failed to show liquid-crystalline properties due to the molecular curvature, others incorporating different linking groups have been successful. tandfonline.comrsc.org This suggests that with appropriate structural modification, derivatives of this compound could be engineered into novel liquid crystalline materials for optical or display applications.
Table of Mesomorphic Properties for Furan-Based Liquid Crystals
| Compound Family | Mesophase Type(s) | Thermal Stability Range (°C) | Reference |
|---|---|---|---|
| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate (F6) | Nematic | 141.8 | frontiersin.org |
| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate (F12) | Smectic A, Nematic | 110.4 (N), 86.0 (SmA) | frontiersin.org |
Sensing Materials based on Optical/Electronic Changes
The molecular structure of this compound contains key functional groups that make it an excellent candidate for the development of chemical sensors. The extended π-conjugated system, the electron-withdrawing nitro group, and the furan ring all contribute to its potential for sensing applications based on changes in its optical or electronic properties.
Furan derivatives have been extensively explored for sensor applications. encyclopedia.pub The conjugated nitrostyryl moiety is particularly interesting for optical sensing. Nitroaromatic compounds are well-known fluorescence quenchers, and materials incorporating this group are widely used to detect various analytes, including explosives and chemical warfare agents, through a fluorescence turn-off mechanism. nih.gov A sensor material based on this compound could exhibit strong fluorescence that is selectively quenched upon interaction with specific electron-rich analytes. Conversely, the reduction of the nitro group can be monitored electrochemically, providing a basis for an electronic sensor. Electrochemical sensors have been developed for the detection of nitroaromatic compounds like 4-nitrophenol and nitrofurantoin with very low detection limits. rsc.org
The combination of the furan ring with the nitrostyryl group can also lead to colorimetric sensors. Activated furan rings can react with analytes like amines to produce intensely colored products, allowing for naked-eye detection. encyclopedia.pub Therefore, polymeric materials or molecular probes based on this compound could be designed for the sensitive and selective detection of a wide range of chemical species, from nitro-explosives to environmental pollutants and biologically relevant molecules. encyclopedia.pubnih.govrsc.org
Potential Sensing Applications and Mechanisms
| Target Analyte Class | Potential Sensing Mechanism | Key Functional Group |
|---|---|---|
| Nitroaromatic Explosives | Fluorescence Quenching | Conjugated π-system |
| Amines / Nucleophiles | Colorimetric Change (Adduct Formation) | Activated Furan/Styryl System |
| Various Pollutants | Electrochemical Reduction | Nitro Group |
Structure Property Relationships and Rational Design Principles for E 2 4 Nitrostyryl Furan Systems
Impact of Substitution Patterns and Electronic Nature of Substituents
The electronic characteristics of the (E)-2-(4-Nitrostyryl)furan system can be systematically modified by introducing various substituent groups onto its aromatic rings. The nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—plays a pivotal role in modulating the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its optical and biological properties.
Electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density of the π-conjugated system, primarily raising the energy level of the HOMO. Conversely, electron-withdrawing groups, like cyano (-CN) or additional nitro (-NO₂) groups, lower the energy of the LUMO. researchgate.net This modulation of the HOMO-LUMO energy gap directly influences the wavelength of light the molecule absorbs and emits. For instance, studies on analogous 2-(p-phenyl substituted styryl)-furans have shown that increasing the electron-withdrawing nature of the substituent on the phenyl ring enhances the molecule's nonlinear optical (NLO) response. researchgate.net
In the context of biological activity, substitution patterns are equally critical. The strong electron-withdrawing nitro group is often a key feature for certain biological functions, acting as a pharmacophore. pensoft.net Research on related heterocyclic compounds has demonstrated a clear correlation between the electronic properties of substituents, described by parameters like the Hammett constant, and their antimicrobial efficacy. nih.gov For example, in one series of compounds, the antimicrobial activity followed the order of the substituent's electron-withdrawing strength: p-OCH₃ < p-CH₃ < H < p-Cl < p-NO₂. nih.gov Similarly, the anticancer properties of complex furan (B31954) derivatives have been shown to be sensitive to the specific aryl substituents present in the molecule. researchgate.net
| Substituent Type (at Furan C5 or Phenyl Ring) | Example Group | Effect on HOMO/LUMO | Predicted Impact on Absorption (λmax) | Predicted Impact on NLO Response | Predicted Impact on Biological Activity |
|---|---|---|---|---|---|
| Strong Electron-Donating | -N(CH₃)₂ | Raises HOMO significantly | Large Red-Shift (to longer wavelengths) | Significant Enhancement | Variable, can enhance specific interactions |
| Moderate Electron-Donating | -OCH₃ | Raises HOMO moderately | Moderate Red-Shift | Moderate Enhancement | Variable |
| Electron-Withdrawing | -Cl, -Br | Lowers LUMO slightly | Slight Blue-Shift (to shorter wavelengths) | Slight Enhancement | Often enhances antimicrobial activity |
| Strong Electron-Withdrawing | -CN | Lowers LUMO significantly | Significant Blue-Shift | Significant Enhancement | Often enhances antimicrobial activity nih.gov |
Role of the Furan Heterocycle in Conjugation Pathway and Molecular Planarity
The furan ring is not merely a passive linker; it is an active and essential component of the molecule's π-conjugated system. Furan is a five-membered aromatic heterocycle where one of the lone pairs of electrons on the oxygen atom participates in the π-electron system. youtube.com This participation results in a total of six π-electrons, satisfying Hückel's rule for aromaticity. youtube.com However, furan's resonance energy is considerably lower than that of benzene, which makes it more reactive and a better electron donor within a conjugated system. youtube.comacs.org
In the this compound structure, the furan ring serves as an electron-rich segment of the π-bridge, facilitating efficient delocalization of electrons from the furan moiety towards the electron-deficient nitrophenyl group. This extended conjugation is crucial for the molecule's characteristic optical properties.
Influence of Styryl Moiety Geometry (E/Z Isomerism) on Molecular Properties
The designation "(E)" in this compound specifies the trans configuration, which results in a more linear and extended molecular structure. This extended geometry is highly favorable for π-conjugation, as it minimizes steric hindrance between the furan and phenyl rings, allowing the molecule to adopt a more planar conformation. This planarity, as discussed previously, is essential for effective electronic communication across the molecule.
In contrast, the (Z)-isomer would be sterically hindered, forcing the aromatic rings to twist out of plane. This twisting would disrupt π-orbital overlap, effectively shortening the conjugation length and leading to significantly different molecular properties. These differences manifest in:
Physical Properties : (E) and (Z) isomers typically have different melting points, boiling points, and solubilities due to their distinct molecular shapes and packing efficiencies in the solid state. studymind.co.uk For instance, the isolated cis and trans isomers of a related nitrostyrylfuran derivative showed different melting points. nii.ac.jp
Spectroscopic Properties : The disrupted conjugation in the (Z)-isomer would result in a hypsochromic shift (blue-shift) in its UV-Vis absorption spectrum compared to the more conjugated (E)-isomer.
Material Properties : In polymers and other materials, E/Z isomerism can have a dramatic impact. For example, in some systems, materials with high E-content are significantly stiffer, while in others, the Z-isomer may be tougher and more crystalline. nih.gov
For applications that rely on strong absorption or emission of light, synthesizing and isolating the pure (E)-isomer is crucial.
Strategic Integration of Electron-Donor and Electron-Acceptor Groups for Enhanced ICT
The inherent structure of this compound, with its electron-rich furan and electron-poor nitrophenyl group, establishes a basic framework for Intramolecular Charge Transfer (ICT). nih.gov ICT is a photophysical process where, upon absorption of light, electron density is significantly redistributed from the donor part of the molecule to the acceptor part through the π-conjugated bridge. nih.gov This creates an excited state with a much larger dipole moment than the ground state.
To enhance this ICT process, a common rational design strategy is to create a more pronounced "push-pull" system. This involves incorporating a stronger electron-donating group (EDG) at one end of the molecule to "push" electrons, complementing the strong electron-withdrawing nitro group that "pulls" them. A prime location for such a modification would be the 5-position of the furan ring.
For example, introducing a dimethylamino group (-N(CH₃)₂) at the furan C5-position would transform the molecule into a powerful D-π-A chromophore. This strategic integration leads to several key enhancements:
A significant red-shift in the absorption and fluorescence spectra due to a smaller HOMO-LUMO gap.
A greater change in dipole moment between the ground and excited states.
Pronounced solvatochromism, where the color of the compound changes with the polarity of the solvent.
Potential for applications in nonlinear optics, chemical sensors, and dye-sensitized solar cells, where efficient charge separation is paramount. nih.gov
This design principle is exemplified by well-studied molecules like 4-dimethylamino-4′-nitrostilbene (DNS), a close structural analogue, which exhibits strong ICT characteristics. nih.gov The process can sometimes involve molecular twisting in the excited state, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). rsc.org
Crystal Engineering and Supramolecular Interactions for Tailored Solid-State Properties
Crystal engineering provides a powerful strategy for controlling the arrangement of molecules in the solid state, thereby tailoring the macroscopic properties of the material. This is achieved by programming specific and directional non-covalent interactions between molecules, such as hydrogen bonds, π-π stacking, and C-H···O interactions. nih.gov
For the this compound system, several key structural features can be exploited for crystal engineering:
Nitro Group : The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. In the solid state, they can readily participate in C-H···O interactions with hydrogen atoms from the furan or phenyl rings of neighboring molecules. This was observed in the crystal structure of a related nitrophenol derivative, where such interactions link molecules into ribbons. nih.gov
Aromatic Rings : The planar furan and phenyl rings are ideal for engaging in π-π stacking interactions. These interactions help to organize the molecules into columnar or layered structures, which can significantly influence charge transport and optical properties in the solid state.
Furan Ring : The furan ring itself can participate in a variety of non-covalent interactions, including CH-π and O···H-C bonds, which contribute to the stability and specificity of the crystal packing. nih.gov
By strategically adding other functional groups (e.g., -OH, -COOH), it becomes possible to introduce stronger and more directional hydrogen bonds, creating predictable supramolecular synthons. mdpi.com This control over the crystal packing can be used to fine-tune properties like melting point, solubility, and solid-state fluorescence. For example, preventing close π-π stacking might mitigate fluorescence quenching in the solid state, potentially leading to materials with strong solid-state emission.
Design Strategies for Tunable Optical and Electronic Responses
The rational design of this compound derivatives with precisely tailored optical and electronic properties relies on a synergistic application of the principles discussed in the preceding sections. The goal is to create a versatile platform where properties can be tuned predictably.
Key design strategies include:
HOMO-LUMO Gap Engineering via Substitution : This is the most direct method for tuning the absorption and emission wavelengths. By systematically varying the electronic nature of substituents on the aromatic rings, the HOMO-LUMO energy gap can be precisely controlled. This allows for the "color tuning" of the molecule across the visible spectrum.
Modulation of ICT Character : For applications requiring large changes in polarity or sensitivity to the environment, the focus is on enhancing the push-pull nature of the molecule. Introducing strong donor groups opposite the nitro acceptor maximizes ICT, leading to strong solvatochromism and high NLO coefficients.
Control of Supramolecular Assembly : In the solid state, properties are governed by intermolecular interactions. Design strategies can focus on introducing functional groups that promote specific packing motifs through crystal engineering. This can be used to achieve desired properties like high charge mobility or aggregation-induced emission (AIE), where molecules become more emissive upon aggregation.
Integration of Responsive Moieties : A more advanced strategy involves integrating a specific functional group that can respond to an external stimulus (e.g., pH, ions, light). This "tunable group" can alter the electronic structure of the core this compound chromophore, enabling its use as a sensor or a molecular switch. nih.gov
| Design Strategy | Molecular Modification | Primary Effect | Tunable Property | Potential Application |
|---|---|---|---|---|
| HOMO-LUMO Gap Engineering | Add EDGs or EWGs to aromatic rings | Modifies frontier orbital energies | Absorption/Emission Wavelength (Color) | Dyes, Pigments, Organic LEDs |
| ICT Enhancement | Incorporate strong donor (e.g., -NR₂) opposite the -NO₂ group | Creates a strong "push-pull" system | Solvatochromism, Nonlinear Optical Response | NLO materials, Solvent Polarity Sensors |
| Supramolecular Control | Introduce H-bonding groups (e.g., -OH, -COOH) | Directs crystal packing via specific interactions | Solid-State Fluorescence, Charge Mobility | Solid-State Lighting, Organic Electronics |
| Geometric Stabilization | Incorporate bulky groups to lock the (E)-conformation | Prevents E/Z isomerization | Photostability, Consistent Optical Response | Stable Fluorophores |
By combining these strategies, a diverse library of functional materials based on the this compound scaffold can be developed for a wide array of advanced applications.
Q & A
Basic: What are the recommended synthetic routes for (E)-2-(4-Nitrostyryl)furan, and how can reaction conditions be optimized?
This compound can be synthesized via Knoevenagel condensation , a method adapted for nitrovinyl furan derivatives. A modified protocol involves reacting furfural derivatives with nitroalkanes (e.g., nitromethane) in the presence of a base catalyst like isobutylamine. Key parameters include:
- Reagents : Furfural (or substituted furan aldehyde), nitromethane, and amine catalysts.
- Conditions : Solvent-free or ethanol-based reactions at 60–80°C for 6–12 hours.
- Yield optimization : Adjusting molar ratios (1:1.2 aldehyde:nitroalkane) and catalyst concentration (5–10 mol%) improves yields to >90% .
Table 1 : Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Isobutylamine |
| Solvent | Ethanol or solvent-free |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Purity | >98% (recrystallized) |
Basic: How is single-crystal X-ray diffraction (XRD) applied to determine the stereochemistry and crystal packing of this compound?
XRD analysis confirms the E-configuration and planar geometry of the nitrovinyl group. Key findings from analogous compounds (e.g., (E)-2-(2-Nitroethenyl)furan):
- Bond lengths : C=C (1.430 Å) shorter than typical single bonds, indicating conjugation with the furan ring .
- Dihedral angles : Near-planar arrangement (1.3° between furan and nitrovinyl planes) .
- Crystallographic data :
Advanced: How does the extended π-conjugation in this compound influence its electronic properties and reactivity?
The nitrovinyl group extends π-conjugation, lowering the HOMO-LUMO gap and enhancing UV-Vis absorption (λmax ~350–400 nm). Computational studies (DFT) reveal:
- Charge distribution : Nitro group withdraws electron density, polarizing the styryl moiety.
- Reactivity implications : Increased susceptibility to nucleophilic attack at the β-position of the nitrovinyl group .
Experimental data (e.g., XRD bond lengths) align with theoretical predictions .
Advanced: What computational methods are suitable for studying the interaction of this compound with biological targets?
Molecular docking and MD simulations are used to predict binding modes with enzymes (e.g., antimicrobial targets). Key steps:
Ligand preparation : Optimize geometry using Gaussian (B3LYP/6-31G*).
Protein selection : Retrieve target structures from PDB (e.g., fungal CYP51).
Docking software : AutoDock Vina or GOLD, with scoring functions accounting for π-π interactions and hydrogen bonds .
Example: Docking scores correlate with experimental MIC values for antifungal activity .
Advanced: How do structural modifications (e.g., substituent position) affect the bioactivity of nitro-styryl furans?
Comparative studies on analogs (e.g., 2-methyl vs. 4-nitro derivatives) show:
- Antimicrobial activity : Nitro groups at the para position enhance potency due to stronger electron-withdrawing effects.
- Thermal stability : Nitro-substituted derivatives decompose at higher temperatures (>200°C) than alkyl analogs .
Table 2 : Structure-Activity Trends
| Substituent | Position | MIC (μg/mL, C. albicans) |
|---|---|---|
| -NO₂ | para | 8.2 |
| -CH₃ | ortho | 32.5 |
Basic: What are the solubility and stability profiles of this compound under various experimental conditions?
- Solubility : Poor in water; soluble in ethanol, DMSO, and chloroform.
- Stability : Degrades under UV light (half-life <24 hrs); store in amber vials at -20°C .
- pH sensitivity : Stable at pH 5–7; decomposes in strongly acidic/basic conditions .
Advanced: How can SHELX software improve the refinement of crystallographic data for nitro-styryl furans?
SHELXL refines structures by:
- Handling twinned crystals via HKLF 5 format.
- Applying restraints for disordered nitro groups.
- Validating with R1 < 0.05 and wR2 < 0.15 for high-resolution data .
Example: A 1387-reflection dataset achieved R1 = 0.041 using SHELXL .
Advanced: What side reactions occur during the synthesis of nitro-styryl furans, and how can they be mitigated?
Common side reactions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
